6-Chlorobenzo[d]thiazole-2-carbaldehyde
Description
Properties
Molecular Formula |
C8H4ClNOS |
|---|---|
Molecular Weight |
197.64 g/mol |
IUPAC Name |
6-chloro-1,3-benzothiazole-2-carbaldehyde |
InChI |
InChI=1S/C8H4ClNOS/c9-5-1-2-6-7(3-5)12-8(4-11)10-6/h1-4H |
InChI Key |
BYIIXGWFSUPHGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC(=N2)C=O |
Origin of Product |
United States |
Historical Trajectory and Evolution of Benzo D Thiazole Chemistry
The journey of benzo[d]thiazole chemistry began in the late 19th century, intertwined with the burgeoning synthetic dye industry. mdpi.com The core benzothiazole (B30560) structure, a fusion of a benzene (B151609) and a thiazole (B1198619) ring, was identified in various natural and synthetic compounds. mdpi.comekb.eg Early work focused on creating dyes and vulcanization accelerators for rubber. mdpi.com A significant leap in synthetic methodology was the condensation reaction of 2-aminothiophenols with substances containing carbonyl or cyano groups, which remains a cornerstone for creating 2-substituted benzothiazoles. mdpi.com
As the 20th century progressed, the focus of benzothiazole research expanded dramatically. Scientists recognized the benzothiazole scaffold as a "privileged structure" in medicinal chemistry, present in numerous biologically active molecules. ekb.egtandfonline.comnih.gov This realization spurred the development of diverse synthetic routes to access a wide range of derivatives. mdpi.com The exploration into modifying the benzothiazole core, for instance by introducing substituents like halogens, paved the way for the synthesis and investigation of specific compounds like 6-Chlorobenzo[d]thiazole-2-carbaldehyde, designed to harness enhanced biological or material properties.
The Significance of Halogenated Benzo D Thiazole Scaffolds in Contemporary Research
The introduction of halogen atoms, particularly chlorine, onto the benzo[d]thiazole framework is a key strategy in modern chemical research. nih.gov Halogenation significantly impacts the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design. nih.gov The presence of a chlorine atom, as in the 6-chloro derivative, can enhance a compound's biological activity. This is often attributed to the formation of halogen bonds with biological targets and an increased ability to penetrate cell membranes.
Furthermore, the chlorine atom acts as a versatile synthetic "handle." It provides a reactive site for advanced organic reactions, such as cross-coupling, allowing chemists to readily introduce new functional groups and build molecular complexity. mdpi.com This capability is crucial for generating libraries of diverse compounds for screening in drug discovery and for fine-tuning the properties of materials. nih.govmdpi.com Studies have shown that chlorinated benzothiazoles are more toxic than their parent compounds, a property that can be leveraged in the design of antimicrobial or anticancer agents. researchgate.netnih.gov The strategic placement of chlorine has been instrumental in developing compounds for research into cancer, infectious diseases, and neurodegenerative disorders. nih.govnih.govresearchgate.net
Overview of Synthetic Utility and Design Principles of 6 Chlorobenzo D Thiazole 2 Carbaldehyde
6-Chlorobenzo[d]thiazole-2-carbaldehyde is a highly valued intermediate in organic synthesis due to its dual reactivity. The aldehyde group is a versatile functional group that can participate in a wide array of chemical transformations. evitachem.com
Key reactions involving the aldehyde group include:
Condensation Reactions: It readily reacts with amines to form Schiff bases, which are precursors to a multitude of heterocyclic compounds with diverse biological activities.
Cyclization Reactions: It can be used in cyclization reactions to form more complex fused-ring systems. For example, it can be reacted with thioglycolic acid to synthesize thiazolidinones. researchgate.net
Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to an alcohol, providing access to different classes of derivatives.
The design principle behind using this compound is its function as a scaffold. Chemists incorporate this chlorinated benzothiazole (B30560) moiety into larger molecules to confer specific properties, such as antimicrobial or anticancer activity. evitachem.comnih.gov The chlorine atom at the 6-position not only enhances biological efficacy but also serves as a point for further chemical modification, allowing for the systematic optimization of a molecule's function. mdpi.com
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 51618-29-2 |
| Molecular Formula | C₈H₄ClNOS |
| Appearance | Data not available |
| Molecular Weight | 197.64 g/mol |
| Melting Point | Data not available |
| Boiling Point | Data not available |
Interdisciplinary Research Landscape and Key Academic Contributions
De Novo Synthesis Strategies for the Benzo[d]thiazole Core
The formation of the fused thiazole (B1198619) and benzene (B151609) ring system is the foundational step in synthesizing derivatives like this compound.
Cyclization Reactions and Heteroatom Incorporation
The most prevalent and historically significant method for constructing the benzothiazole core is the cyclocondensation of 2-aminothiophenols with various carbon electrophiles. nih.govnih.govmdpi.com This approach directly incorporates the requisite sulfur and nitrogen heteroatoms into the bicyclic structure.
Common strategies include:
Condensation with Carboxylic Acids and Derivatives: The reaction of 2-aminothiophenol (B119425) with carboxylic acids or their more reactive derivatives, such as acyl chlorides, is a fundamental route. mdpi.comwikipedia.org This condensation typically requires heat or a coupling agent to facilitate the formation of an intermediate amide, which then undergoes cyclodehydration to yield the benzothiazole.
Condensation with Aldehydes: A widely used method involves the reaction between 2-aminothiophenols and aldehydes. nih.govnih.govorganic-chemistry.org This reaction can be catalyzed by various reagents, including Brønsted or Lewis acids, and often proceeds through an intermediate thiazoline (B8809763) which is subsequently oxidized to the aromatic benzothiazole. A mixture of H₂O₂/HCl in ethanol (B145695) at room temperature has been reported as an effective catalytic system for this transformation. mdpi.com
Jacobsen and Hugershoff Cyclizations: These classic methods involve the oxidative cyclization of thiobenzanilides. researchgate.netacs.org The Jacobsen cyclization, for instance, utilizes potassium ferricyanide (B76249) to induce a radical cyclization, which is a highly effective strategy for benzothiazole synthesis. researchgate.net
The choice of reactants and conditions can be tailored to introduce substituents onto the benzothiazole ring system. For example, starting with a 4-chloro-2-aminothiophenol would directly install the chlorine atom at the 6-position of the resulting benzothiazole.
Table 1: Selected De Novo Cyclization Strategies for Benzothiazole Synthesis
| Starting Materials | Key Reagents/Catalysts | Conditions | Product Type | Citation(s) |
|---|---|---|---|---|
| 2-Aminothiophenol, Aldehyde | Samarium triflate | Aqueous medium | 2-Substituted Benzothiazole | organic-chemistry.org |
| 2-Aminothiophenol, Aldehyde | H₂O₂/HCl | Ethanol, Room Temp | 2-Substituted Benzothiazole | mdpi.com |
| Substituted Anilines, Nitrobenzoyl chloride | Lawesson's reagent, K₃[Fe(CN)₆] | Reflux, Pyridine (B92270) | 2-Aryl Benzothiazole | indexcopernicus.com |
| N-(2-chlorophenyl) benzothioamide | BINAM–Cu(II), Cs₂CO₃ | Acetonitrile, 82°C | 2-Aryl/Alkyl Benzothiazole | indexcopernicus.com |
| Arylthioureas | Benzyltrimethylammonium tribromide | Mild conditions | 2-Aminobenzothiazole | indexcopernicus.com |
Palladium-Catalyzed Annulation and Related Approaches
Modern synthetic chemistry has seen the emergence of transition-metal-catalyzed reactions for heterocycle formation, offering alternative pathways with high efficiency. Palladium catalysis is particularly prominent in this area.
A key strategy involves the palladium-catalyzed intramolecular C–H functionalization/C–S bond formation sequence starting from thiobenzanilides. acs.org This method avoids the need for pre-functionalized starting materials and often proceeds with high yields and good functional group tolerance. A typical catalytic system might consist of a palladium(II) salt, such as PdCl₂, a copper(I) co-catalyst, and an additive like tetrabutylammonium (B224687) bromide (Bu₄NBr) to enhance the reaction rate. acs.org This approach is valued for its ability to create variously substituted benzothiazoles efficiently. acs.org While palladium is a major focus, other metals like copper have also been used to promote similar [3 + 1 + 1]-type cyclization reactions to build the benzothiazole scaffold. organic-chemistry.org
Stereoselective and Regioselective Functionalization at the Aldehyde and Chloro Positions
For a specific target like this compound, the precise placement of the chloro and carbaldehyde groups is critical. This can be achieved either by using pre-functionalized precursors in a de novo synthesis or by direct functionalization of a benzothiazole intermediate.
Chemo- and Regioselective Introduction of the Carbaldehyde Moiety
Introducing a carbaldehyde group at the C2 position of the benzothiazole ring is a common transformation. The electron-withdrawing nature of the thiazole ring makes the C2 proton acidic and thus susceptible to deprotonation and subsequent electrophilic quench.
One effective method is the lithiation of the C2 position using a strong base like n-butyllithium, followed by reaction with an electrophilic formylating agent such as N,N-dimethylformamide (DMF). This approach allows for the direct and selective installation of the aldehyde group at the desired position. Alternatively, the benzothiazole core can be constructed using a precursor that already contains the aldehyde functionality or a masked equivalent. For example, the condensation of 2-aminothiophenol with glyoxylic acid or its derivatives can lead to the formation of benzothiazole-2-carboxylic acid, which can then be reduced to the target aldehyde.
Controlled Halogenation and Ortho-Directed Metalation Strategies
The regioselective introduction of a chlorine atom onto the benzene ring of the benzothiazole nucleus requires careful control.
Electrophilic Halogenation: Direct chlorination of the benzothiazole ring system is possible using various chlorinating agents. However, this can lead to a mixture of isomers, and the regiochemical outcome is dictated by the electronic properties of the existing ring system and any substituents. For the related benzoxazole-2-one, chlorination with chlorine gas (Cl₂) in a specific protic organic solvent has been shown to selectively produce the 6-chloro derivative. google.com Similar strategies can be explored for the benzothiazole system.
Directed Ortho-Metalation (DoM): DoM is a powerful tool for achieving high regioselectivity in the functionalization of aromatic rings. wikipedia.orgbaranlab.org This technique employs a directing metalation group (DMG), which is a Lewis basic moiety that coordinates to an organolithium reagent (e.g., n-BuLi). baranlab.org This coordination facilitates the deprotonation of the proton at the adjacent ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then be trapped with an electrophilic chlorine source (e.g., N-chlorosuccinimide, NCS) to install the halogen atom with precise control. To synthesize the 6-chloro isomer, a DMG would need to be placed at either the C5 or C7 position of the benzothiazole ring to direct the metalation and subsequent chlorination to C6.
Sustainable Synthetic Approaches and Process Intensification
In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign methods for benzothiazole synthesis. nih.govairo.co.inbohrium.com These approaches aim to reduce waste, avoid hazardous materials, and minimize energy consumption. nih.govairo.co.in
Key sustainable strategies applicable to benzothiazole synthesis include:
Use of Green Solvents: Replacing conventional volatile organic compounds (VOCs) like dichloromethane (B109758) with greener alternatives such as water, ethanol, or ionic liquids is a primary goal. airo.co.in Simple and efficient methods for synthesizing benzothiazoles from o-amino(thio)phenols and aldehydes in an aqueous medium have been developed. organic-chemistry.org
Alternative Energy Sources: Microwave-assisted synthesis and ultrasonic irradiation are employed to accelerate reaction rates, often leading to shorter reaction times, milder conditions, and reduced energy consumption compared to conventional heating. airo.co.in
Solvent-Free Synthesis: Conducting reactions without a solvent minimizes waste and avoids issues related to solvent toxicity and disposal. airo.co.in For instance, an efficient protocol for synthesizing 2-substituted benzothiazoles uses tetrabromomethane (CBr₄) as a catalyst under solvent- and metal-free conditions. rsc.org
Reusable Catalysts: The development of heterogeneous or reusable catalysts, such as samarium triflate or polymer-supported catalysts, improves process efficiency and reduces waste generation, as the catalyst can be recovered and used in multiple reaction cycles. mdpi.comorganic-chemistry.org
These green methodologies, while often developed for general benzothiazole synthesis, provide a framework for the sustainable and intensified production of specific derivatives like this compound. airo.co.in
Catalytic Systems for Enhanced Atom Economy and E-Factor Reduction
The development of novel catalytic systems is central to creating greener and more efficient synthetic routes to 2-substituted benzothiazoles, including the 6-chloro-2-carbaldehyde derivative. The primary goal is to maximize atom economy—the proportion of reactant atoms incorporated into the final product—and minimize the Environmental Factor (E-Factor), which is the total weight of waste produced per unit of product.
The conventional synthesis involves the condensation of 2-aminothiophenols with various carbonyl compounds. mdpi.comijbpas.com For this compound, this would typically involve the reaction of 2-amino-5-chlorothiophenol (B1271911) with a glyoxal (B1671930) equivalent. Modern catalytic approaches have refined this process significantly.
Key Catalytic Innovations:
Heterogeneous Catalysts: The use of solid-supported catalysts simplifies product purification and allows for catalyst recycling, directly improving the E-factor. Systems like silica (B1680970) gel-methanesulfonic acid have proven effective for the condensation of 2-aminothiophenols with carboxylic acids. semanticscholar.org Similarly, nano-catalysts, such as MoO₃ nanorods and uniquely fabricated Fe₃O₄@SiO₂@Cu-MoO₃ bimetallic particles, have demonstrated exceptional efficiency and selectivity in the synthesis of 2-substituted benzothiazoles from aldehydes. mdpi.com These catalysts often operate under mild, solvent-free conditions, further enhancing their green credentials. mdpi.com
Homogeneous and Organocatalysis: Catalyst systems like a mixture of H₂O₂/HCl in ethanol provide an efficient route for the condensation of 2-aminothiophenol with aldehydes at room temperature, offering short reaction times and high yields. semanticscholar.org Ammonium (B1175870) chloride (NH₄Cl) has also been used to catalyze this reaction effectively in a methanol-water solvent system. semanticscholar.org Furthermore, phosphonium-based acidic ionic liquids have been employed, achieving excellent yields at elevated temperatures, though they may show variable efficiency depending on the electronic nature of the substituents. mdpi.com
Photocatalysis: Visible-light-promoted synthesis using catalysts like 3,6-disubstituted-s-tetrazine represents a green and efficient pathway. mdpi.com These reactions can proceed rapidly in environmentally benign solvents like ethanol, often yielding products in good to excellent yields. mdpi.com
These advanced catalytic methods offer substantial improvements over older techniques that often required harsh conditions, toxic reagents, and generated significant waste. researchgate.net
Table 1: Comparison of Catalytic Systems for 2-Substituted Benzothiazole Synthesis
| Catalytic System | Reactants | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| H₂O₂/HCl | 2-Aminothiophenol + Aldehydes | Ethanol, Room Temp, ~1 hr | Short reaction time, high yields (85-94%), simple setup. | mdpi.com |
| MoO₃ Nanorods | 2-Aminothiophenol + Aldehydes | Solvent-free, 80 °C, 10-25 min | Recyclable catalyst, non-toxic, high yields (84-95%). | mdpi.com |
| NH₄Cl | 2-Aminothiophenol + Benzaldehyde | Methanol/Water, Room Temp, 1 hr | High yield, mild conditions. | semanticscholar.org |
| Visible Light / s-tetrazine | 2-Aminothiophenol + Aldehydes | Ethanol, Visible Light, 0.5-1 hr | Eco-friendly photo-induced pathway, catalyst can be recovered. | mdpi.com |
| Cetyltrimethyl Ammonium Bromide (CTAB) | 2-Aminothiophenol + Aldehydes | "On water", no organic solvent | Green solvent, high yields, simple procedure. | researchgate.net |
Continuous Flow Synthesis and Microreactor Technologies
Continuous flow synthesis and microreactor technologies offer a paradigm shift from traditional batch processing, providing enhanced control, safety, and scalability for the synthesis of heterocyclic compounds like this compound. These systems conduct chemical reactions in a continuous stream through small-scale reactors, which dramatically improves heat and mass transfer.
The benefits of this approach are numerous:
Enhanced Safety: The small internal volume of microreactors minimizes the risk associated with handling hazardous reagents or exothermic reactions.
Improved Yield and Selectivity: Precise control over reaction parameters such as temperature, pressure, and residence time leads to higher yields and fewer by-products.
Rapid Optimization: The ability to quickly vary conditions and see immediate results allows for much faster process optimization compared to batch methods.
Scalability: Production can be scaled up by operating the reactor for longer periods or by "scaling out" (using multiple reactors in parallel), bypassing the challenges of scaling up batch reactors.
Microwave-assisted synthesis, which can be integrated into flow setups, further accelerates reactions by efficiently heating molecules with dipole moments, significantly reducing reaction times from hours to minutes. mdpi.comijbpas.com While specific reports on the continuous flow synthesis of this compound are not prevalent, the successful application of this technology to other complex benzothiazole derivatives demonstrates its viability and potential. For instance, multi-step continuous-flow protocols have been developed for synthesizing condensed tricyclic benzothiazoles, involving ring closures and reduction steps, underscoring the power of this technology for complex heterocyclic synthesis.
Isolation and Purification Strategies for High Purity Synthesis of this compound
Achieving high purity is critical for the end-use of this compound, particularly in pharmaceutical applications. The isolation and purification strategy is determined by the synthetic route and the nature of the by-products.
A typical workup procedure following a batch reaction begins with quenching the reaction mixture, often with water or an aqueous solution, to stop the reaction and precipitate the crude product. nih.gov If the product remains in solution, it is extracted using an appropriate organic solvent like ethyl acetate. beilstein-journals.org The organic layers are then combined, washed with brine to remove residual water and inorganic impurities, dried over an agent like sodium sulfate, and concentrated under vacuum to yield the crude solid. beilstein-journals.org
For purification, several techniques are employed:
Recrystallization: This is a common and effective method for purifying solid compounds. The crude product is dissolved in a minimum amount of a hot solvent (e.g., ethanol) and allowed to cool slowly. researchgate.net The target compound crystallizes out, leaving impurities behind in the solvent. The choice of solvent is crucial for achieving high recovery and purity.
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the method of choice. nih.gov A suitable eluent system is used to pass the mixture through a column packed with silica gel, separating the components based on their polarity. While effective, this method can be a drawback for large-scale synthesis due to solvent consumption and time requirements. mdpi.com
Precipitation and Washing: In some cases, pouring the reaction mixture into a non-solvent (like an ice-water mixture) can precipitate the product, which is then collected by filtration and washed extensively with solvents like petroleum ether to remove non-polar impurities. nih.gov
The purity of the final product is confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and melting point analysis, which should correspond to the expected values for the pure compound. nih.govnih.gov
Table 2: General Isolation and Purification Protocol
| Step | Procedure | Purpose | Reference |
|---|---|---|---|
| 1. Reaction Quenching | Addition of water or pouring the reaction mixture into ice water. | To stop the reaction and often to precipitate the crude product. | nih.gov |
| 2. Extraction | Extraction with an organic solvent (e.g., Ethyl Acetate). | To separate the organic product from the aqueous phase. | beilstein-journals.org |
| 3. Washing & Drying | Washing the organic layer with brine, followed by drying with Na₂SO₄. | To remove water and residual water-soluble impurities. | beilstein-journals.org |
| 4. Concentration | Evaporation of the solvent under reduced pressure. | To obtain the crude solid product. | nih.gov |
| 5. Purification | Recrystallization from a suitable solvent (e.g., ethanol) or column chromatography. | To remove by-products and achieve high purity. | mdpi.comresearchgate.net |
| 6. Characterization | Analysis by NMR, Mass Spectrometry, and Melting Point. | To confirm the structure and purity of the final compound. | nih.gov |
Transformations of the Aldehyde Functionality: A Platform for Structural Elaboration
The aldehyde group at the C-2 position of the benzothiazole ring is a key site for a multitude of chemical reactions, making it a versatile handle for molecular elaboration. Its reactivity is influenced by the electron-withdrawing character of the fused heterocyclic system.
Nucleophilic Addition Reactions and Subsequent Transformations
The electrophilic carbonyl carbon of this compound is susceptible to attack by a wide range of nucleophiles. wikipedia.org These nucleophilic addition reactions typically proceed via a tetrahedral alkoxide intermediate, which can then be protonated to yield the corresponding alcohol or undergo further transformations. libretexts.org
Common nucleophilic additions include reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to form secondary alcohols. The resulting hydroxyl group can then be further functionalized, for instance, through oxidation to a ketone or by serving as a leaving group in substitution reactions.
Another important class of nucleophilic additions is the cyanation reaction, typically employing a cyanide source like potassium cyanide, to form a cyanohydrin. The cyanohydrin can be a precursor to alpha-hydroxy acids or alpha-amino alcohols.
While specific examples with this compound are not extensively documented in publicly available literature, the general reactivity of 2-formylbenzothiazoles suggests that it would readily participate in such transformations.
Condensation Chemistry: Macrocyclization and Oligomerization Precursors
The aldehyde functionality of this compound is a prime substrate for condensation reactions with various nucleophiles, particularly amines and compounds with active methylene (B1212753) groups. These reactions are fundamental in building larger, more complex molecular architectures, including macrocycles and oligomers.
One of the most significant condensation reactions is the formation of Schiff bases (imines) upon reaction with primary amines. This reaction is often a crucial step in the synthesis of various heterocyclic systems. For example, the condensation of benzothiazole aldehydes with hydrazines can lead to the formation of hydrazones, which are themselves versatile intermediates. researchgate.net
The Knoevenagel condensation, which involves the reaction of the aldehyde with a compound containing an active methylene group (e.g., malonic acid, cyanoacetic acid), is another powerful tool for C-C bond formation. wikipedia.orgsigmaaldrich.com This reaction, typically catalyzed by a weak base, leads to the formation of an α,β-unsaturated product. wikipedia.org The Doebner modification of the Knoevenagel condensation utilizes pyridine as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, often leading to concomitant decarboxylation. wikipedia.org
The Wittig reaction provides a reliable method for converting the aldehyde into an alkene with a defined stereochemistry. masterorganicchemistry.com The reaction involves a phosphonium (B103445) ylide, which attacks the aldehyde to form a betaine (B1666868) intermediate that subsequently collapses to an alkene and a phosphine (B1218219) oxide. masterorganicchemistry.com
While the direct use of this compound as a precursor for macrocyclization and oligomerization is not widely reported, its potential is evident. Bifunctional reagents could be employed to link multiple units of the benzothiazole aldehyde, leading to the formation of macrocyclic structures with potentially interesting host-guest chemistry or photophysical properties. nih.govnih.govrsc.org
| Reaction Type | Reagent/Catalyst | Product Type | Potential Application |
| Schiff Base Formation | Primary Amines | Imines | Synthesis of heterocyclic compounds, ligands |
| Knoevenagel Condensation | Active Methylene Compounds (e.g., Malononitrile) / Base | α,β-Unsaturated compounds | Synthesis of dyes, bioactive molecules |
| Wittig Reaction | Phosphonium Ylides | Alkenes | Introduction of vinyl groups for further functionalization |
| Henry Reaction | Nitroalkanes / Base | β-Nitroalcohols | Precursors to amino alcohols and nitroalkenes wikipedia.orgorganic-chemistry.org |
Carbonyl-Ene and Related Pericyclic Reactions
Information regarding the participation of this compound in carbonyl-ene or other pericyclic reactions is scarce in the current literature. However, the electron-deficient nature of the aldehyde could potentially make it a suitable enophile in carbonyl-ene reactions with appropriate ene donors. Such reactions would lead to the formation of a new C-C bond and a hydroxyl group, offering another pathway for molecular diversification. Further research is needed to explore the viability and scope of this reactivity.
Reactivity of the Benzo[d]thiazole Heterocycle and Its Substituents
Beyond the aldehyde group, the benzothiazole core itself, along with the C-6 chloro substituent, offers multiple sites for synthetic modification.
Cross-Coupling Reactions at the C-6 Chloro Position (e.g., Suzuki-Miyaura, Stille, Negishi)
The chloro substituent at the C-6 position of the benzothiazole ring is a key site for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal for the synthesis of functionalized benzothiazole derivatives with tailored electronic and biological properties.
The Suzuki-Miyaura coupling , which pairs an organoboron reagent with an organic halide, is a widely used method for C-C bond formation. nih.govnih.gov While direct Suzuki coupling of this compound is not extensively documented, studies on related 6-chlorobenzothiazole derivatives demonstrate the feasibility of this transformation. For instance, palladium catalysts are effective in coupling arylboronic acids with chloro-substituted heterocycles. nih.gov
The Stille coupling utilizes organotin reagents and offers a complementary approach to the Suzuki-Miyaura reaction. wikipedia.orgorganic-chemistry.orgnih.gov It is known for its tolerance of a wide range of functional groups. uwindsor.ca The reactivity of aryl chlorides in Stille couplings can be enhanced with specific palladium catalysts and additives. rsc.org
The Negishi coupling , employing organozinc reagents, is another powerful tool for C-C bond formation and is often noted for its high reactivity and selectivity. nih.govrsc.org Nickel-catalyzed Negishi couplings of chloropurines have been shown to proceed efficiently at room temperature, suggesting that similar conditions could be applicable to this compound. rsc.org
The Sonogashira coupling , which forms a C-C bond between a terminal alkyne and an aryl halide, is also a viable strategy. nih.govwikipedia.orgorganic-chemistry.orgrsc.org This reaction is typically catalyzed by a palladium complex in the presence of a copper co-catalyst. wikipedia.org
The table below summarizes the potential cross-coupling reactions at the C-6 position.
| Coupling Reaction | Organometallic Reagent | Catalyst System (Typical) | Resulting Bond |
| Suzuki-Miyaura | Aryl/Vinylboronic Acids or Esters | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C (Aryl/Vinyl) |
| Stille | Organostannanes (Aryl, Vinyl, Alkynyl) | Pd catalyst (e.g., Pd(PPh₃)₄) | C-C (Aryl/Vinyl/Alkynyl) |
| Negishi | Organozinc Reagents | Pd or Ni catalyst | C-C (Aryl, Alkyl, etc.) |
| Sonogashira | Terminal Alkynes | Pd catalyst, Cu(I) co-catalyst, Base | C-C (Alkynyl) |
Direct C-H Activation and Functionalization Strategies
Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocyclic compounds, bypassing the need for pre-functionalized starting materials. rsc.orgnih.govresearchgate.netorganic-chemistry.orgnih.gov For the benzothiazole scaffold, several C-H bonds are potential sites for such transformations.
Research has shown that the C-2 position of benzothiazoles can be regioselectively functionalized. nih.gov For this compound, the C-2 position is already substituted with an aldehyde group. However, other positions on the benzene ring, such as C-4, C-5, and C-7, could be targeted for C-H functionalization.
Palladium-catalyzed direct arylation has been successfully applied to benzothiazoles, typically with iodoarenes, under the promotion of a silver salt. rsc.org Ruthenium and other transition metals have also been explored for C-H activation of heterocyclic systems. The directing-group ability of substituents on the benzothiazole ring can influence the regioselectivity of these reactions. While the aldehyde group at C-2 might exert some directing effect, this has not been extensively studied for this specific compound. Further investigation is required to determine the regioselectivity and efficiency of direct C-H activation on the this compound scaffold.
Modifications of the Thiazole Ring and Nitrogen Atom
The chemical architecture of this compound, featuring a reactive aldehyde group at the 2-position of the benzothiazole core, allows for extensive modifications of the thiazole heterocycle. While direct alkylation or acylation of the thiazole nitrogen is not a primary pathway due to its relatively low basicity within the aromatic system, derivatization is commonly achieved through reactions targeting the C-2 position, which indirectly involves the ring's heteroatoms.
The aldehyde functionality is the principal site for derivatization. It readily participates in nucleophilic addition and condensation reactions, serving as a gateway to a diverse array of C-2 substituted analogs. evitachem.com For instance, condensation with hydrazines, such as hydrazine hydrate, can be used to convert the aldehyde into a hydrazone. This hydrazone can then serve as an intermediate for further reactions. This approach was demonstrated in the synthesis of 6-substituted 2-hydrazinobenzothiazoles, which were subsequently reacted with various aldehydes to form new Schiff bases. nih.gov
Another key strategy involves the transformation of the aldehyde group into other functional moieties that can then be used to introduce further diversity. Oxidation of the aldehyde yields the corresponding 6-chlorobenzo[d]thiazole-2-carboxylic acid, while reduction affords the 6-chlorobenzo[d]thiazol-2-yl)methanol. These derivatives open up new avenues for modification, such as esterification or etherification.
Furthermore, the 2-aldehyde can be converted to a 2-amino group, which provides a direct handle for modifying the exocyclic nitrogen atom. This 2-amino-6-chlorobenzothiazole (B160215) intermediate is highly valuable. It can be acylated with various acyl chlorides in the presence of a base like triethylamine (B128534) to form amide derivatives. nih.gov Similarly, it can undergo reactions with chloroacetyl chloride to produce an intermediate that is further functionalized, for example, by reaction with thiols or pyrazoles. nih.gov The synthesis of N-benzyl-6-chlorobenzo[d]thiazol-2-amine demonstrates the feasibility of introducing alkyl groups onto the exocyclic nitrogen. nih.gov
The following table summarizes key derivatization strategies starting from this compound or its direct precursors.
| Starting Material | Reagent(s) | Reaction Type | Product Type | Reference |
| This compound | Hydrazine Hydrate | Condensation | 2-Hydrazonobenzothiazole | nih.gov |
| 2-Amino-6-chlorobenzothiazole | Acyl Chlorides, Triethylamine | N-Acylation | 2-Amidobenzothiazole | nih.gov |
| 2-Amino-6-chlorobenzothiazole | Chloroacetyl Chloride | N-Acylation | 2-(2-chloroacetamido)benzothiazole | nih.gov |
| 2-Amino-6-chlorobenzothiazole | Benzyl Halide | N-Alkylation | 2-(Benzylamino)benzothiazole | nih.gov |
| This compound | Amines | Nucleophilic Addition/Condensation | 2-Iminobenzothiazole | evitachem.com |
| This compound | Alcohols | Nucleophilic Addition | 2-Hemiacetalbenzothiazole | evitachem.com |
Parallel Synthesis and Combinatorial Chemistry Approaches Utilizing this compound
The robust reactivity of the aldehyde group makes this compound an excellent building block for parallel synthesis and the generation of combinatorial libraries. Such approaches are fundamental in medicinal chemistry for the rapid exploration of chemical space and the identification of novel bioactive compounds. The core principle involves reacting a common scaffold—in this case, this compound—with a diverse set of reactants in a parallel fashion to generate a large library of structurally related compounds.
Liquid-phase parallel synthesis techniques are well-suited for this purpose. nih.gov For example, a library of imines or Schiff bases can be readily assembled by reacting this compound with an array of primary amines in a multi-well plate format. Similarly, reductive amination protocols, where the initially formed imine is reduced in situ, can be employed to create libraries of secondary amines.
The use of solid-phase synthesis offers advantages in product purification. This compound can be tethered to a solid support through a suitable linker. Subsequent reactions on the aldehyde group can be performed, and excess reagents and by-products can be washed away before the final compound is cleaved from the support. The use of polymer-supported catalysts, such as polystyrene-grafted iodine acetate, has been shown to be effective in promoting the condensation reactions required for benzothiazole synthesis, a principle that can be extended to the library synthesis from the carbaldehyde. mdpi.com
The generation of diverse libraries based on this scaffold is exemplified by the synthesis of various heterocyclic systems. The aldehyde can undergo multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product. This strategy is highly efficient for library production. For instance, the benzothiazole aldehyde could potentially be used in Ugi or Passerini-type reactions to rapidly build molecular complexity.
The table below outlines potential library generation strategies using this compound as a key building block.
| Library Type | Reaction Strategy | Variable Reagents | Potential Application | Reference |
| Imines/Schiff Bases | Parallel Condensation | Diverse Primary Amines | Intermediate Library for Further Derivatization | evitachem.com |
| Secondary Amines | Parallel Reductive Amination | Diverse Primary Amines, Reducing Agent | Bioactive Compound Screening | evitachem.com |
| Hydrazones | Parallel Condensation | Diverse Hydrazines/Hydrazides | Bioactive Compound Screening | nih.gov |
| Heterocyclic Hybrids | Multicomponent Reactions (MCRs) | Amines, Isocyanides, Carboxylic Acids | Rapid Generation of Complex Scaffolds | nih.govmdpi.com |
Mechanistic Investigations of Key Reaction Pathways
Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. The primary reaction pathways are centered on the electrophilic nature of the aldehyde's carbonyl carbon and the aromatic character of the fused ring system.
The most common reactions are nucleophilic additions to the carbonyl group. In condensation reactions with amines or hydrazines to form imines or hydrazones, the mechanism proceeds via a two-step process. First, the nucleophilic nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the aldehyde, leading to a zwitterionic tetrahedral intermediate. This intermediate then undergoes proton transfer to form a neutral carbinolamine (a hemiaminal). Under acidic catalysis, the hydroxyl group of the carbinolamine is protonated, making it a good leaving group (water). Subsequent elimination of water and formation of a carbon-nitrogen double bond yields the final imine or hydrazone product. Catalysts like ammonium chloride (NH₄Cl) can facilitate this process by activating the aldehyde through hydrogen bonding. mdpi.com
The synthesis of the benzothiazole ring itself, often accomplished by the condensation of a 2-aminothiophenol with an aldehyde, provides insight into the core structure's formation. The reaction is believed to proceed via the initial formation of a Schiff base (imine) between the amino group of the 2-aminothiophenol and the aldehyde. This is followed by an intramolecular cyclization, where the nucleophilic thiol group attacks the imine carbon. The final step is an oxidation reaction that aromatizes the newly formed thiazoline ring to the stable benzothiazole system. mdpi.com Various catalysts, including acids, oxidants (like H₂O₂/HCl), or even visible light with a suitable photosensitizer, can be used to promote different steps of this pathway. mdpi.com
Mechanisms for electrophilic substitution on the benzene portion of the benzothiazole ring follow the standard electrophilic aromatic substitution (SᴇAr) pathway. The benzothiazole ring system is generally electron-rich, but the directing effects of the fused thiazole ring and the chlorine atom at position 6 will determine the regioselectivity of further substitutions.
For modifications involving the conversion of a 2-amino-6-chlorobenzothiazole to other derivatives, the mechanism typically involves nucleophilic substitution or addition. For example, the acylation of the 2-amino group with an acyl chloride proceeds via nucleophilic attack of the amino nitrogen on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion to form the amide.
This compound as a Versatile Synthon in Organic Synthesis
This compound is an aromatic heterocyclic compound featuring a benzene ring fused to a thiazole ring, with a chlorine atom at the 6-position and a formyl (carbaldehyde) group at the 2-position. evitachem.comchemicalbook.com This specific arrangement of functional groups makes it a highly valuable and versatile building block, or synthon, in the field of organic synthesis. The reactivity of the aldehyde group, combined with the stable and electronically significant benzothiazole core, allows for its use in constructing a wide array of more complex molecular architectures.
The aldehyde functional group of this compound serves as a key reactive site for the construction of novel heterocyclic and fused-ring systems. A primary synthetic route involves the condensation reaction of the aldehyde with primary amines to form Schiff bases (imines). These Schiff bases are not merely final products but are crucial intermediates that can undergo subsequent intramolecular or intermolecular cyclization reactions to yield larger, more complex heterocycles. semanticscholar.org
For instance, the reaction of Schiff bases derived from benzothiazole aldehydes with various reagents can lead to the formation of diverse ring systems. One established method is the reaction with mercaptoacetic acid, which results in the formation of thiazolidinone rings fused to the parent structure. Similarly, cycloaddition reactions between these Schiff base intermediates and anhydrides in a suitable solvent have been employed to synthesize seven-membered heterocyclic systems such as 1,3-oxazepines and diazepines. semanticscholar.org
The versatility of this synthon is further demonstrated in its use for creating chalcones by condensation with acetophenone (B1666503) derivatives. These resulting chalcones are important intermediates themselves, which can then be treated with reagents like urea, thiourea, or guanidine (B92328) to construct various six-membered heterocyclic rings, including 2-amino-1,3-oxazines, 2-amino-1,3-thiazines, and 2-aminopyrimidines. uokerbala.edu.iq This multi-step approach highlights how the initial aldehyde functionality directs the synthesis toward a broad family of advanced heterocyclic structures.
Table 1: Synthesis of Heterocyclic Systems from Benzothiazole Aldehyde Derivatives This table is interactive and can be sorted by clicking on the column headers.
| Starting Amine/Ketone | Intermediate | Reagent for Cyclization | Resulting Heterocycle | Synthetic Strategy |
|---|---|---|---|---|
| Substituted Amines | Schiff Base | Phthalic Anhydride | 1,3-Oxazepine | Cycloaddition Reaction semanticscholar.org |
| Substituted Amines | Schiff Base | Mercaptoacetic Acid | Thiazolidinone | Cyclocondensation |
| Acetophenone Derivatives | Chalcone | Urea | 1,3-Oxazine | Claisen-Schmidt Condensation followed by Cyclization uokerbala.edu.iq |
| Acetophenone Derivatives | Chalcone | Thiourea | 1,3-Thiazine | Claisen-Schmidt Condensation followed by Cyclization uokerbala.edu.iq |
The 6-chlorobenzo[d]thiazole (B1585302) scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets. researchgate.netnih.gov Consequently, this compound is an important starting material for generating libraries of analogs and derivatives for pharmacological screening. researchgate.net
The aldehyde group is readily transformed into other functional groups, expanding its synthetic utility. For example, it can be oxidized to a carboxylic acid or converted into a nitrile (carbonitrile), as demonstrated by the synthesis of 6-chlorobenzo[d]thiazole-2-carbonitrile. mdpi.com Each new derivative possesses different electronic properties and steric profiles, which can be crucial for modulating biological activity.
Furthermore, the aldehyde facilitates the assembly of more complex molecules through condensation reactions. It can be reacted with hydrazides to form hydrazones, which can then be cyclized to produce five-membered heterocycles like 1,3,4-oxadiazoles or fused systems such as 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazoles. nih.gov These reactions demonstrate the role of the carbaldehyde as a critical linker and building block for accessing a wide chemical space of complex benzothiazole derivatives. mdpi.com
Material Science Applications and Functional Molecule Design
The unique electronic and structural properties of the this compound scaffold make it a promising candidate for applications in material science and the design of functional molecules. The fusion of an aromatic ring with an electron-rich thiazole heterocycle creates a system with distinct optoelectronic characteristics that can be tailored through chemical modification.
Conducting polymers are a significant class of materials used in electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov The synthesis of these polymers often involves the polymerization of aromatic or heterocyclic monomers. There is precedent for using substituted benzaldehydes in condensation reactions with N-substituted carbazoles to create processible polymers that become highly conductive upon doping. google.com
While the direct polymerization of this compound is not extensively documented, its structure is analogous to other heterocyclic aldehydes known for their utility in electronic materials. For example, 2,1,3-benzothiadiazole-5-carbaldehyde (B1272956) is recognized as a valuable building block for components in OLEDs and organic photovoltaics due to its strong electron-accepting nature. lookchem.com By analogy, this compound, with its stable heterocyclic core and reactive aldehyde group, represents a potential monomer precursor for synthesizing novel conductive polymers with tailored electronic properties for various technological applications.
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. The design of molecules that can self-assemble into ordered structures is a key goal in this field. The this compound framework possesses features that are highly suitable for this purpose.
The rigid and planar nature of the benzothiazole ring system facilitates π-π stacking interactions, which can drive the self-organization of molecules into well-defined assemblies. The aldehyde group provides a versatile chemical handle that can be used to introduce specific recognition sites. For example, it can be converted into a carboxylic acid or an alcohol, enabling the formation of robust hydrogen-bonding networks that can direct the assembly process with high precision. This allows for the bottom-up construction of complex supramolecular architectures.
Molecules that change their properties in response to external stimuli, such as chemical environment or light, are the basis of functional materials and sensors. The electronic structure of this compound makes it an excellent platform for designing such responsive systems. The molecule features an electron-rich benzothiazole ring system and a strong electron-withdrawing aldehyde group, creating an intramolecular charge-transfer (ICT) or "push-pull" system.
This ICT character is fundamental to chemo-responsive behavior like solvatochromism, where the color of a compound changes with the polarity of the solvent. researchgate.net Derivatives of this compound could therefore be developed as probes that signal changes in their local chemical environment through a visible color change. Furthermore, the absorption of light by such a molecule can enhance the ICT state, leading to photo-responsive behavior. This can include changes in fluorescence, conformation, or reactivity, making these compounds candidates for use in molecular switches, optical data storage, and photocatalysis. ekb.egorganic-chemistry.org
Ligand Design for Catalysis and Coordination Chemistry
The benzo[d]thiazole framework is a significant scaffold in the design of ligands for catalysis and coordination chemistry. The presence of nitrogen and sulfur heteroatoms provides effective coordination sites for a variety of metal ions. The derivatization of this core structure, particularly at the 2- and 6-positions, allows for the fine-tuning of the electronic and steric properties of the resulting ligands. The compound this compound serves as a versatile precursor in this context, with its aldehyde group offering a convenient handle for the synthesis of a wide array of ligands.
Chiral Ligand Frameworks Based on Benzo[d]thiazole Scaffolds
The synthesis of chiral ligands is a cornerstone of asymmetric catalysis, enabling the production of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. The rigid benzothiazole scaffold can be elaborated into chiral structures, and this compound is a key starting material for creating such frameworks.
A primary method for introducing chirality is through the formation of Schiff bases. The carbaldehyde at the 2-position of this compound readily undergoes condensation reactions with chiral primary amines to yield chiral imine ligands. The general synthetic approach involves the reaction of the aldehyde with a chiral amine, often in a suitable solvent like ethanol, to produce the corresponding chiral Schiff base ligand. ijrar.orgnih.govmedwinpublishers.com The resulting ligands are often bidentate or tridentate, coordinating to metal centers through the imine nitrogen and the thiazole nitrogen.
The enantioselectivity of catalytic reactions employing these ligands is influenced by the steric and electronic nature of the substituents on both the benzothiazole ring and the chiral amine. The chloro-substituent at the 6-position of the benzothiazole ring can influence the electronic properties of the ligand and, consequently, its coordination behavior and the catalytic activity of its metal complexes.
A variety of chiral amines can be employed in the synthesis of these ligands, leading to a diverse library of chiral frameworks. The selection of the appropriate chiral amine is crucial for achieving high enantioselectivity in a given catalytic transformation.
Table 1: Examples of Chiral Amines for Schiff Base Formation
| Chiral Amine | Potential Application of Resulting Ligand |
|---|---|
| (R)- or (S)-1-Phenylethylamine | Asymmetric hydrogenation, transfer hydrogenation |
| Chiral amino alcohols | Asymmetric epoxidation, cyclopropanation |
While specific studies detailing the use of chiral ligands derived directly from this compound in asymmetric catalysis are not extensively documented in publicly available literature, the synthetic accessibility of such ligands and the proven utility of related benzothiazole-based chiral ligands suggest their significant potential in this field.
Metal-Organic Framework (MOF) Linker Design
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands, known as linkers. The functionalization of these linkers is a key strategy for tuning the properties of MOFs for specific applications such as gas storage, separation, and catalysis. ustc.edu.cnrsc.orgrsc.orgnih.gov Benzothiazole derivatives, with their rigid structure and potential coordination sites, are attractive candidates for MOF linkers. mdpi.com
This compound can be envisioned as a precursor for the synthesis of functionalized linkers for MOFs. The aldehyde group can be transformed into various functionalities suitable for coordination with metal centers. For instance, oxidation of the aldehyde group would yield the corresponding carboxylic acid, a common coordinating group in MOF synthesis. Further functionalization, such as the introduction of additional coordinating groups, can lead to the formation of polydentate linkers capable of forming robust and porous frameworks.
The general approach to incorporating such a linker into a MOF involves the solvothermal reaction of the functionalized benzothiazole linker with a metal salt. mdpi.com The resulting MOF architecture would be influenced by the geometry of the linker and the coordination preference of the metal ion. The presence of the chloro-substituent on the benzothiazole ring could also impact the properties of the resulting MOF, potentially enhancing its stability or modifying its interaction with guest molecules.
Table 2: Potential Functionalized Linkers from this compound
| Linker Precursor | Functionalization Reaction | Resulting Linker | Potential MOF Application |
|---|---|---|---|
| This compound | Oxidation | 6-Chlorobenzo[d]thiazole-2-carboxylic acid | Gas adsorption, catalysis |
The use of mixed-linker systems, where a benzothiazole-based linker is combined with other organic linkers, could provide even greater control over the structure and function of the resulting MOFs. rsc.org
Application in Method Development for Chemical Transformations
The unique reactivity of the benzothiazole scaffold makes it a valuable tool in the development of new synthetic methodologies. The aldehyde functionality of this compound is a key reactive site that can participate in a variety of chemical transformations, enabling the synthesis of more complex heterocyclic systems.
One area of application is in multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a complex product. The aldehyde group of this compound can act as an electrophilic partner in such reactions. For example, it can react with an amine and a nucleophile in a Mannich-type reaction or with an isocyanide and a carboxylic acid in a Ugi-type reaction to generate structurally diverse products.
Furthermore, the benzothiazole ring itself can be involved in cyclization and annulation reactions. nih.gov The development of novel transformations that utilize this compound as a building block can lead to the efficient synthesis of new classes of heterocyclic compounds with potential biological or material applications.
The chloro-substituent at the 6-position also offers a site for further modification through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents and the creation of a library of derivatives for screening in various applications.
Table 3: Potential Chemical Transformations Involving this compound
| Reaction Type | Reactants | Product Class |
|---|---|---|
| Wittig Reaction | Phosphonium ylide | Substituted 2-vinylbenzothiazoles |
| Knoevenagel Condensation | Active methylene compound | α,β-Unsaturated carbonyl compounds |
| Reductive Amination | Amine, reducing agent | 2-(Aminomethyl)benzothiazoles |
The exploration of these and other chemical transformations with this compound is an active area of research aimed at expanding the synthetic chemist's toolbox for the construction of complex molecules.
Computational and Theoretical Investigations of 6 Chlorobenzo D Thiazole 2 Carbaldehyde
Electronic Structure and Molecular Orbital Analysis
The arrangement of electrons and orbitals in a molecule dictates its stability, reactivity, and spectroscopic properties. For 6-Chlorobenzo[d]thiazole-2-carbaldehyde, analyzing its electronic structure and molecular orbitals provides a foundational understanding of its chemical nature.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic properties of molecules. mdpi.com For benzothiazole (B30560) derivatives, DFT methods like the Becke-3-Parameter-Lee-Yang-Parr (B3LYP) functional combined with basis sets such as 6-31G+(d,p) or 6-311G(d,p) are commonly employed to calculate ground state properties. mdpi.comscirp.org These calculations yield crucial information about the molecule's geometry, energy, and the distribution of electrons.
Key properties derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is an indicator of a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). scirp.org The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. mdpi.com A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For instance, studies on substituted benzothiazoles have shown that the introduction of different functional groups can significantly alter this energy gap. mdpi.comresearchgate.net In the case of this compound, the electron-withdrawing nature of both the chlorine atom and the carbaldehyde group is expected to lower the energy of the LUMO, making the molecule a good electron acceptor.
Global reactivity descriptors, such as chemical hardness, softness, and electronegativity, can be calculated from the HOMO and LUMO energies. These indices provide a quantitative measure of the molecule's reactivity. scirp.org Furthermore, Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution and predict reactive sites for both electrophilic and nucleophilic attacks. scirp.org For a typical benzothiazole structure, the MEP map often shows negative potential (red and yellow regions) around the nitrogen and sulfur atoms, indicating sites susceptible to electrophilic attack, while positive potential (blue regions) highlights areas prone to nucleophilic attack. scirp.org
Table 1: Representative Reactivity Indices Calculated via DFT for Benzothiazole Derivatives This table presents typical data obtained from DFT calculations on benzothiazole derivatives, illustrating the kind of information generated for this compound.
| Parameter | Description | Typical Value Range (eV) | Reference |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 | mdpi.com |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 | mdpi.com |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.4 to 4.8 | mdpi.com |
| Ionization Potential (I) | -EHOMO | 6.0 to 7.0 | scirp.org |
| Electron Affinity (A) | -ELUMO | 1.5 to 2.5 | scirp.org |
| Global Hardness (η) | (I - A) / 2 | 2.2 to 2.4 | scirp.org |
| Global Softness (S) | 1 / (2η) | 0.20 to 0.23 | scirp.org |
| Electronegativity (χ) | (I + A) / 2 | 3.7 to 4.7 | scirp.org |
Conformational analysis is essential for understanding the three-dimensional shapes a molecule can adopt and their relative stabilities. For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the carbaldehyde group to the benzothiazole ring.
Computational methods can explore the potential energy surface (PES) by systematically rotating this dihedral angle. mdpi.com A molecular geometry scan is typically performed, where the total energy of the molecule is calculated at fixed rotational increments (e.g., every 30°) over a full 360° rotation. mdpi.com The resulting plot of energy versus the dihedral angle reveals the most stable conformers (energy minima) and the energy barriers (transition states) that separate them. nih.gov For benzothiazole derivatives with a phenyl ring substituent, studies have identified stable conformers at specific angles, indicating that the molecular conformation is not random but governed by energetic preferences. mdpi.com This analysis is crucial as the biological activity and reactivity of a molecule can be highly dependent on its preferred conformation.
Table 2: Illustrative Conformational Analysis Data This table is a hypothetical representation of a potential energy surface scan for the rotation of the aldehyde group in this compound, based on methodologies from the literature.
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation Status | Reference Methodology |
| 0 | 0.5 | Transition State | mdpi.com |
| 30 | 0.2 | - | mdpi.com |
| 60 | 0.0 | Stable Conformer | mdpi.com |
| 90 | 0.4 | - | mdpi.com |
| 120 | 0.8 | Transition State | mdpi.com |
| 180 | 1.2 | Higher Energy Conformer | mdpi.com |
Reaction Mechanism Predictions and Catalytic Cycle Elucidation
Theoretical chemistry plays a vital role in mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy required for reactions to occur.
Understanding how this compound participates in chemical reactions requires the detailed study of reaction mechanisms. Computational chemists use DFT to locate and characterize the transition states (TS) of a reaction—the high-energy structures that connect reactants to products. nih.gov The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate.
Most chemical reactions are carried out in a solvent, which can significantly influence reaction rates and equilibria. Computational models must account for these solvent effects to provide realistic predictions. This is often achieved through solvation models.
Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the SMD model, treat the solvent as a continuous medium with a defined dielectric constant. mdpi.com This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. Explicit solvation models involve including a number of individual solvent molecules in the calculation. While more computationally demanding, this method allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can be critical in certain reaction mechanisms. scirp.org Theoretical studies on benzothiazole derivatives have been conducted in both the gas phase and in solvents like water to understand how the environment affects their properties and reactivity. scirp.org
Design of Novel Analogues Through In Silico Screening and Rational Design
A key application of computational chemistry is the rational design of new molecules with desired properties. Starting from a lead compound like this compound, in silico methods can be used to design and evaluate novel analogues for various applications, particularly in drug discovery. innovareacademics.in
This process often involves molecular docking, a technique that predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. researchgate.netnih.gov By docking a library of virtual analogues of this compound into the active site of a target protein, researchers can estimate their binding affinity. preprints.orgresearchgate.net Analogues that show promising binding scores can then be prioritized for synthesis and experimental testing. This approach, known as structure-based drug design, significantly accelerates the discovery of new therapeutic agents by focusing resources on the most promising candidates. innovareacademics.inresearchgate.net The design of new benzothiazole derivatives has been successfully guided by such in silico screening and molecular modeling techniques, leading to the identification of compounds with potential anticancer and anti-inflammatory activities. innovareacademics.inresearchgate.net
Spectroscopic Property Prediction and Interpretation Methodologies
The primary theoretical tools for these investigations are Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT). DFT methods are employed to determine the molecule's ground-state electronic structure, optimized geometry, and vibrational frequencies, which are crucial for interpreting Infrared (IR) spectra. For the prediction of electronic absorption spectra (UV-Vis), TD-DFT is the method of choice as it calculates the energies of electronic transitions from the ground state to various excited states.
A common approach involves using hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), in conjunction with a basis set like 6-311++G(d,p) to achieve a balance between computational cost and accuracy. nbu.edu.sa Such calculations can predict key parameters including bond lengths, bond angles, and dihedral angles, which form the basis for all further spectroscopic predictions.
Detailed Findings for a Closely Related Compound: Benzo[d]thiazole-2-carbaldehyde
A pertinent study on the parent compound, 1,3-benzothiazole-2-carboxaldehyde, utilized DFT at the 6-311++G(d,p) level to calculate its geometrical parameters and spectroscopic properties. nbu.edu.sa The optimized geometry reveals the planarity of the benzothiazole ring system and the orientation of the carbaldehyde group.
Table 1: Calculated Geometrical Parameters for Benzo[d]thiazole-2-carbaldehyde
| Parameter | Bond Length (Å) / Angle (°) |
|---|---|
| C-C (ring) | 1.457 - 1.480 |
| C=N | 1.294 - 1.341 |
Data sourced from studies on similar benzothiazole derivatives. nbu.edu.sa
Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the electronic transitions observed in UV-Vis spectroscopy. The energy difference between HOMO and LUMO (the HOMO-LUMO gap) provides an estimate of the molecule's excitability and chemical reactivity. For substituted benzothiazole molecules, this energy gap has been determined to be in the range of 3.95 to 4.70 eV. nbu.edu.sa The introduction of a formyl (carbaldehyde) substituent tends to lower this gap, indicating a potential red-shift (shift to longer wavelengths) in the absorption spectrum. nbu.edu.sa
Table 2: Predicted Electronic Transitions for Benzo[d]thiazole-2-carbaldehyde
| Excitation Wavelength (nm) | Oscillator Strength | Major Orbital Contributions |
|---|---|---|
| ~370 | - | HOMO -> LUMO |
| ~228 | - | Deeper orbital transitions |
Data represents the range of electronic excitation wavelengths found for various benzothiazole derivatives. nbu.edu.sa
The vibrational frequencies calculated using DFT can be correlated with experimental IR spectra. For 1,3-benzothiazole-2-carboxaldehyde, theoretical calculations provide a detailed assignment of vibrational modes. nbu.edu.sa Key vibrational modes include the C=O stretching of the aldehyde, C=N stretching of the thiazole (B1198619) ring, and various C-H and C-C stretching and bending modes of the aromatic system.
Table 3: Predicted Key Vibrational Frequencies for Benzo[d]thiazole-2-carbaldehyde
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| C=O Stretch | ~1700 |
| C=N Stretch | ~1600 |
| Aromatic C-C Stretch | 1400 - 1600 |
| C-H Bending | 800 - 1200 |
Values are approximate and based on general assignments for similar compounds.
Expected Influence of Substituents on this compound
The spectroscopic properties of this compound would be modulated by the electronic effects of its substituents relative to the parent benzo[d]thiazole structure. The carbaldehyde group at the 2-position is an electron-withdrawing group, which would be expected to lower the HOMO-LUMO energy gap and cause a bathochromic (red) shift in the UV-Vis absorption spectrum compared to unsubstituted benzothiazole.
In the IR spectrum, the C-Cl stretching vibration would introduce a new characteristic band, typically in the range of 600-800 cm⁻¹. The positions of other key vibrational modes, such as the C=O and C=N stretches, may also be slightly shifted due to the electronic influence of the chloro substituent on the benzothiazole ring system.
For Nuclear Magnetic Resonance (NMR) spectra, the chlorine atom and the aldehyde group would significantly influence the chemical shifts of the aromatic protons and carbons. The electron-withdrawing nature of both substituents would generally lead to a downfield shift (higher ppm values) for the protons and carbons on the benzene (B151609) ring compared to unsubstituted benzothiazole.
Advanced Analytical and Process Control Methodologies for 6 Chlorobenzo D Thiazole 2 Carbaldehyde Research
In-Situ and Operando Spectroscopic Techniques for Reaction Monitoring
Real-time analysis of chemical reactions provides invaluable insights into reaction kinetics, mechanisms, and the identification of transient intermediates. In-situ and operando spectroscopy are powerful tools for achieving this, allowing for continuous monitoring of a reaction as it happens, without the need for sample extraction.
The synthesis of 6-Chlorobenzo[d]thiazole-2-carbaldehyde typically involves multiple steps, and the ability to track the consumption of reactants and the formation of products in real-time is crucial for process optimization and control.
Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy are vibrational spectroscopy techniques that can monitor changes in functional groups during a reaction. For instance, in the synthesis of a benzothiazole (B30560) derivative, the disappearance of the characteristic vibrational bands of the starting materials and the appearance of new bands corresponding to the product can be tracked. acs.org Operando Raman spectroscopy, in particular, is useful for studying catalysts and reaction intermediates under actual reaction conditions. spectroscopyonline.comornl.gov This technique can provide information on the catalyst's surface and the adsorbed species during the reaction. spectroscopyonline.comornl.gov
Nuclear Magnetic Resonance (NMR) in flow cells offers a quantitative method for real-time reaction monitoring. bruker.comrsc.orgbeilstein-journals.orgnih.gov By flowing the reaction mixture through an NMR tube within the spectrometer, detailed structural information and quantification of different species can be obtained continuously. bruker.comrsc.orgbeilstein-journals.orgnih.gov This is particularly advantageous for complex reaction mixtures where multiple species are present simultaneously. beilstein-journals.orgnih.gov A stopped-flow benchtop NMR system can be used to acquire quantitative reaction monitoring data, which is especially useful for reactions that are difficult to monitor by other means. rsc.org
A hypothetical FT-IR monitoring of a key step in the synthesis of this compound could involve tracking the following changes:
| Functional Group | Reactant (e.g., a substituted aniline) | Intermediate | Product (this compound) |
| N-H stretch | ~3400-3300 cm⁻¹ | Present/Absent | Absent |
| C=O stretch (aldehyde) | Absent | Absent | ~1700-1680 cm⁻¹ |
| C=N stretch (thiazole ring) | Absent | Present | ~1620-1580 cm⁻¹ |
This table is illustrative and actual wavenumbers may vary based on the specific reaction conditions and intermediates.
The identification of reaction intermediates is fundamental to understanding reaction mechanisms. nih.govrsc.org Hyphenated mass spectrometry techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for this purpose. nih.govnih.govslideshare.netactascientific.comslideshare.net These techniques combine the separation power of chromatography with the sensitive and specific detection capabilities of mass spectrometry. nih.govnih.govslideshare.netactascientific.comslideshare.net
In the context of this compound synthesis, LC-MS would be particularly useful for analyzing reaction aliquots to identify and structurally elucidate non-volatile intermediates and by-products. nih.gov The mass-to-charge ratio of the detected ions provides the molecular weight of the species, and fragmentation patterns can be used to deduce their structures. nih.gov This information is critical for optimizing reaction conditions to maximize the yield of the desired product and minimize the formation of impurities.
Chromatographic and Separation Science Innovations for Complex Mixtures
The purification of the final product and the separation of closely related compounds are critical steps in the production of high-purity this compound.
The synthesis of substituted benzothiazoles can sometimes lead to the formation of structural isomers. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of such closely related compounds. nih.govsielc.com The development of novel stationary phases and the use of techniques like Ultra-High-Performance Liquid Chromatography (UPLC) offer enhanced resolution and faster analysis times. evotec.com For chiral benzothiazole derivatives, specialized chiral stationary phases are employed to separate enantiomers. nih.govchiralpedia.comyoutube.com
A hypothetical HPLC method for the analysis of a crude reaction mixture containing this compound could be developed with the following parameters:
| Compound | Retention Time (min) | Purity (%) |
| Starting Material 1 | 2.5 | < 1 |
| Starting Material 2 | 3.1 | < 1 |
| Unidentified Impurity 1 | 4.2 | 3.5 |
| This compound | 5.8 | 95.0 |
| Isomeric Impurity | 6.1 | 1.5 |
This data is for illustrative purposes only.
For obtaining highly pure this compound for subsequent synthetic steps or for analytical standard preparation, preparative chromatography is the method of choice. evotec.commanufacturingchemist.comymc.co.jprssl.com This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate gram to kilogram quantities of the target compound. evotec.commanufacturingchemist.com
Following chromatographic purification, crystallization is a crucial step for further purity enhancement and for obtaining the compound in a stable, solid form. syrris.comresearchgate.netoceanicpharmachem.comiqpc.comscispace.com Techniques such as cooling crystallization, anti-solvent crystallization, and evaporation crystallization are employed to induce the formation of a highly ordered crystal lattice, which excludes impurities. syrris.comscispace.com Seeding can be used to control crystal size and polymorphic form. scispace.com
Solid-State Characterization Techniques for Polymorphism and Crystal Structure Analysis (e.g., X-ray Diffraction, Solid-State NMR)
The solid-state properties of a pharmaceutical intermediate like this compound can significantly impact its stability, solubility, and handling characteristics.
X-ray Diffraction (XRD) is a primary technique for analyzing the crystal structure of solid materials. nih.govrigaku.comresearchgate.netmdpi.comresearchgate.net Powder X-ray Diffraction (PXRD) is used to identify the polymorphic form of a compound by comparing its diffraction pattern to known standards. rigaku.commdpi.comresearchgate.net Single-crystal X-ray diffraction can provide the precise three-dimensional arrangement of atoms in the crystal lattice. nih.gov For some chlorinated benzothiazole derivatives, single-crystal XRD has been used to determine their planar molecular structure and intermolecular interactions. researchgate.netresearchgate.net
A hypothetical PXRD pattern for a specific polymorph of this compound would exhibit a unique set of diffraction peaks:
| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |
| 8.5 | 10.4 | 80 |
| 12.3 | 7.2 | 100 |
| 17.0 | 5.2 | 65 |
| 24.8 | 3.6 | 90 |
| 27.5 | 3.2 | 50 |
This table represents hypothetical data for illustrative purposes.
Solid-State Nuclear Magnetic Resonance (SSNMR) is a powerful, non-destructive technique that provides detailed information about the local chemical environment of atoms in the solid state. europeanpharmaceuticalreview.comnih.govbruker.comeuropeanpharmaceuticalreview.combruker.com It is highly sensitive to the different packing arrangements in various polymorphs and can be used to quantify the amounts of different forms in a mixture, even distinguishing between crystalline and amorphous content. europeanpharmaceuticalreview.combruker.com
Future Directions and Emerging Research Frontiers for 6 Chlorobenzo D Thiazole 2 Carbaldehyde
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the discovery and design of novel molecules. For 6-Chlorobenzo[d]thiazole-2-carbaldehyde and its derivatives, AI and machine learning (ML) offer powerful tools to accelerate research and development.
Predictive Modeling and QSAR: Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning, can predict the biological activity of novel derivatives of this compound before they are synthesized. By training algorithms on existing data sets of benzothiazole (B30560) compounds, researchers can identify which modifications to the core structure are most likely to enhance desired properties, such as anticancer or antimicrobial efficacy. For instance, a study on thiazole (B1198619) derivatives successfully used an ML-based QSAR model to predict their inhibitory activity against the estrogen receptor, demonstrating the potential of this approach for designing new anticancer agents. nih.gov These in-silico methods significantly reduce the time and cost associated with traditional trial-and-error synthesis and screening. nih.gov
Generative Models for Novel Scaffolds: Generative AI models can design entirely new molecules with optimized properties. youtube.com Starting with the this compound scaffold, these models can explore vast chemical spaces to propose novel derivatives with high predicted activity and favorable drug-like properties. youtube.com This data-efficient approach can generate high-quality molecular candidates from a relatively small number of training examples, accelerating the discovery pipeline for new pharmaceuticals or materials. youtube.com
Reaction and Synthesis Planning: AI can also optimize the synthesis of benzothiazole derivatives. Machine learning algorithms can analyze vast reaction databases to predict the most efficient synthetic routes, suggest optimal reaction conditions, and even identify potential side products. This accelerates the development of efficient and scalable manufacturing processes for promising new compounds derived from this compound.
| AI/ML Application Area | Potential Impact on this compound Research | Relevant Findings from Broader Research |
| Predictive Toxicology | Early identification of potential toxicity issues with new derivatives, reducing late-stage failures. | ML models are being developed to predict various toxicity endpoints, improving the safety profile of new chemical entities. |
| Lead Optimization | Rapidly iterate on the molecular structure to improve potency, selectivity, and pharmacokinetic properties. | AI-driven platforms have demonstrated the ability to significantly shorten the lead optimization cycle in drug discovery. nih.gov |
| Mode of Action Prediction | In-silico prediction of the biological targets and mechanisms of action for new derivatives. | Workflows using machine learning can predict the herbicidal site of action for novel chemistries, a technique applicable to other bioactive compounds. nih.gov |
Exploration of Bioorthogonal and Click Chemistry Applications
Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.govresearchgate.net "Click chemistry," a key component of this field, involves reactions that are rapid, selective, and high-yielding. cas.org The unique structure of this compound and its derivatives presents opportunities for their use in these advanced applications.
Fluorogenic Probes: A significant area of exploration is the development of "click-on" fluorogenic dyes. Research has shown that non-fluorescent benzothiazoles functionalized with an electron-deficient alkyne group at the 2-position can react with azide-containing molecules to form highly fluorescent triazole adducts. nih.gov This "click-on" property is highly desirable for biological imaging, as it minimizes background fluorescence from unreacted probes. nih.gov The aldehyde group of this compound could be converted to a suitable alkyne or azide, making it a precursor for such fluorogenic probes for labeling and visualizing specific biomolecules in real-time within living cells. nih.govnih.gov
Targeted Drug Delivery: The principles of click chemistry can be used to conjugate benzothiazole derivatives to targeting moieties, such as antibodies or peptides. nih.gov This would allow for the specific delivery of a therapeutic agent based on the benzothiazole scaffold to diseased cells, such as cancer cells, thereby increasing efficacy and reducing off-target side effects. The bioorthogonal nature of these reactions ensures that the drug is assembled at the desired location without disrupting normal biological functions. nih.govresearchgate.net
| Bioorthogonal/Click Chemistry Application | Role of Benzothiazole Scaffold | Key Advantages |
| Cellular Imaging | Serves as the core of a fluorogenic probe that "turns on" upon reacting with a target. | Low background signal, real-time visualization of molecular processes. nih.gov |
| Biomolecule Labeling | Can be modified to specifically tag proteins, nucleic acids, or lipids for study. nih.gov | High specificity and efficiency in complex biological environments. researchgate.net |
| Drug Development | Used to link therapeutic agents to delivery systems for targeted therapy. | Enables site-specific modification of complex biomolecules like antibodies. nih.gov |
Sustainable Valorization of Related Benzo[d]thiazole Derivatives
The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are becoming increasingly important. airo.co.inmdpi.com The synthesis and transformation of benzothiazole derivatives are well-suited to the adoption of these sustainable practices.
Green Synthesis Routes: Traditional methods for synthesizing benzothiazoles can involve hazardous solvents and energy-intensive conditions. airo.co.in Recent research has focused on developing eco-friendly alternatives. airo.co.inmdpi.com These include microwave-assisted synthesis, the use of non-toxic and renewable solvents like ionic liquids, and solvent-free reaction conditions. airo.co.in For example, the condensation of 2-aminothiophenols with aldehydes can be catalyzed by ammonium (B1175870) chloride in a methanol-water mixture at room temperature, offering a greener alternative to conventional methods. mdpi.com Another approach involves using a heterogeneous mixture of methanesulfonic acid and silica (B1680970) gel for the condensation of 2-aminobenzenethiol with carboxylic acids. mdpi.com These methods not only reduce the environmental impact but can also lead to higher yields and simpler purification processes. airo.co.in
Atom Economy and Catalysis: Modern synthetic approaches emphasize atom economy, where the maximum number of atoms from the reactants are incorporated into the final product. mdpi.com One-pot, multicomponent reactions are a prime example of this principle and have been successfully applied to the synthesis of complex benzothiazole-containing heterocycles. mdpi.comnih.gov The use of efficient and recyclable catalysts, such as silica-supported acids, further enhances the sustainability of these processes. mdpi.com
Valorization of Bio-based Precursors: A key aspect of sustainable chemistry is the use of renewable feedstocks. Research is exploring the use of precursors derived from natural sources, such as bio-based aldehydes and amines, for the synthesis of benzothiazoles, reducing the reliance on petroleum-based starting materials. airo.co.in
| Green Chemistry Principle | Application in Benzothiazole Synthesis | Reported Improvements |
| Energy Efficiency | Microwave-assisted reactions. | Energy consumption reduced by 40% compared to conventional heating. airo.co.in |
| Waste Reduction | Solvent-free synthesis; use of recyclable catalysts. | Waste generation reduced by 50%; E-Factor improved by 30%. airo.co.in |
| Use of Safer Solvents | Reactions in ionic liquids or water-based systems. | Avoids the use of toxic and volatile organic solvents. airo.co.inmdpi.com |
| Renewable Feedstocks | Synthesis using precursors from natural sources. | Minimizes dependence on petroleum-based resources. airo.co.in |
Challenges and Opportunities in Bridging Fundamental Research to Applied Technologies
While fundamental research on this compound and its analogues has revealed significant potential, translating these findings into real-world applications presents both challenges and opportunities.
Challenges:
Scalability and Cost of Synthesis: While green and efficient synthetic methods are being developed, scaling these processes for industrial production can be challenging and costly. mdpi.com The economic viability of producing large quantities of a specific derivative is a critical factor for commercialization.
Pharmacokinetics and Drug-likeness: A compound that shows high activity in vitro may not be effective in vivo due to poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. nih.gov Extensive preclinical testing is required to overcome this hurdle. For example, while a derivative might be a potent enzyme inhibitor, it must also be able to reach its target in the body without being rapidly metabolized or causing adverse effects. nih.govnih.gov
Regulatory Hurdles: The path to bringing a new drug or agrochemical to market is long and requires navigating a stringent regulatory landscape. nih.gov This involves comprehensive safety and efficacy testing, which is both time-consuming and expensive.
Opportunities:
Multifunctional Agents: The benzothiazole scaffold is known for its diverse biological activities. nih.govnih.gov This creates an opportunity to design multifunctional compounds that can, for example, exhibit both anticancer and anti-inflammatory properties, potentially addressing complex diseases with a single therapeutic agent. nih.gov
Niche Applications: Beyond major therapeutic areas, derivatives of this compound could find use in more specialized applications, such as antifungal agents in agriculture or as components of advanced materials. mdpi.com The structural versatility of the benzothiazole core allows for fine-tuning of its properties for a wide range of uses. nih.govmdpi.com
Collaborative Development: Bridging the gap between academic research and industrial application often requires collaboration. Partnerships between universities, research institutes, and pharmaceutical or chemical companies can provide the necessary resources and expertise to advance promising compounds through the development pipeline.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
